![molecular formula C20H20FN3OS B460116 3-氨基-N-(4-氟苯基)-5,6,7,8,9,10-六氢环辛[b]噻吩并[3,2-e]吡啶-2-甲酰胺 CAS No. 445382-73-0](/img/structure/B460116.png)

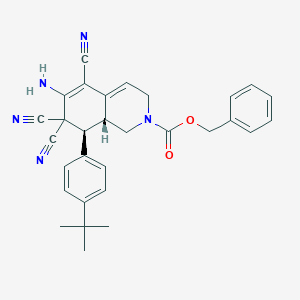

3-氨基-N-(4-氟苯基)-5,6,7,8,9,10-六氢环辛[b]噻吩并[3,2-e]吡啶-2-甲酰胺

货号 B460116

CAS 编号:

445382-73-0

分子量: 369.5g/mol

InChI 键: GGHSWFPWQAWSNR-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thieno[3,2-d]pyrimidines and thieno[3,4-b]pyridines are important classes of chemical compounds with diverse biological activities . They are often synthesized from 3-amino-4-cyano-2-thiophenecarboxamides .

Synthesis Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Molecular Structure Analysis

The molecular structure of these compounds often consists of a planar furopyridine ring with both phenyl rings being inclined from the furopyridine scaffold to a significant different extent .Chemical Reactions Analysis

The reactions of these compounds with primary amines were accompanied by cyclization with the formation of fused pyrimidines .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely. For example, one compound had an IR spectrum with absorption bands at 3390, 3050 (NH), 1710, 1670 (C=O), 1620, 1570 (C=C arom) .科学研究应用

抗增殖活性

- 合成和抗增殖活性:这项研究探讨了以其抗增殖特性而闻名的 2-芳基甲酰胺-噻吩[2,3-b]吡啶的构效关系。研究发现,在这些化合物的某些位置进行修饰会导致更大的活性,突出了这些衍生物在抗增殖应用中的潜力 (van Rensburg 等人,2017)。

酶抑制

- 选择性 Met 激酶抑制剂:一项研究发现 N-(4-(2-氨基吡啶-4-氧基)-3-氟-苯基)-1-(4-氟苯基)-2-氧代-1,2-二氢吡啶-3-甲酰胺是 Met 激酶的有效且选择性抑制剂。这一发现强调了使用类似化合物开发靶向疗法的潜力 (Schroeder 等人,2009)。

抗菌和抗微生物特性

- 抗生素和抗菌药物合成:一项使用与所讨论化合物相似的化合物合成新抗生素和抗菌药物的研究显示出了有希望的结果。这指出了在对抗细菌感染中潜在的应用 (Ahmed, 2007)。

抗过敏活性

- 具有抗过敏活性的化合物:对 N-(2-羧基-噻吩[2,3-b]吡啶-3-基)甲酰胺的研究表明其具有潜在的抗过敏特性,表明这些化合物可用于治疗过敏 (Wagner 等人,1993)。

合成和药物发现

- 新化合物的发现和合成:各种研究集中于合成具有潜在药用价值的新化合物,包括抗增殖和抗菌活性。这些研究突出了噻吩[2,3-b]吡啶在药物发现中的多功能性和潜力 (El‐Hag 等人,2022)。

分子对接研究

- 分子对接作为潜在抑制剂:通过分子对接对吡啶衍生物的研究表明它们作为特定酶抑制剂的潜力,表明它们在靶向治疗中的适用性 (Venkateshan 等人,2019)。

未来方向

属性

IUPAC Name |

6-amino-N-(4-fluorophenyl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3OS/c21-13-7-9-14(10-8-13)23-19(25)18-17(22)15-11-12-5-3-1-2-4-6-16(12)24-20(15)26-18/h7-11H,1-6,22H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHSWFPWQAWSNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)NC4=CC=C(C=C4)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

![6-Amino-4-(2,5-dimethoxyphenyl)-3-ethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460035.png)

![6-Amino-4-(4-tert-butylphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460037.png)

![6-Amino-3-tert-butyl-4-(4-tert-butylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460039.png)

![6-Amino-3-ethyl-4-{4-[(trifluoromethyl)oxy]phenyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460040.png)

![6-Amino-3-tert-butyl-4-[3-ethoxy-4-(2-morpholin-4-ylethoxy)phenyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460043.png)

![6-Amino-4-(3,4-difluorophenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460045.png)

![6-Amino-3-{[(4-methylphenyl)sulfanyl]methyl}-4-(4-quinolinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460046.png)

![6-Amino-4-(1,3-benzodioxol-5-yl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460048.png)

![6-Amino-4-(4-bromothiophen-2-yl)-3-[(4-methylphenyl)sulfanylmethyl]-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460051.png)

![6-Amino-4-(1,3-benzodioxol-5-yl)-3-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460052.png)

![6-Amino-4-[3-ethoxy-4-(2-morpholin-4-ylethoxy)phenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460055.png)